Benzoic acid, 4-(5-phenyl-2-oxazolyl)-
Description
Benzoic acid, 4-(5-phenyl-2-oxazolyl)-, is a heterocyclic derivative of benzoic acid featuring an oxazole ring substituted at the 4-position of the benzene core. The oxazole moiety (a five-membered ring containing nitrogen and oxygen) is further substituted with a phenyl group at its 5-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
108783-73-9 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-8-6-12(7-9-13)15-17-10-14(20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI Key |
PGOGNGOHXADTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-phenyl-2-oxazolyl)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-aminobenzoic acid, with a phenyl-substituted nitrile under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(5-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzoic acid, 4-(5-phenyl-2-oxazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Pharmacological Potential
- Benzazole Scaffolds : Benzoxazole and benzothiazole derivatives () exhibit antidiabetic, anti-inflammatory, and neuroprotective activities. The target compound’s oxazole-phenyl motif may similarly interact with biological targets like COX-2 or PPARγ .
- Azo Derivatives : Azo-linked analogs () show promise as dyes and protease inhibitors, though the target compound’s lack of an azo group may reduce phototoxicity risks .
Biological Activity
Benzoic acid, 4-(5-phenyl-2-oxazolyl)-, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and detailed research findings.
Chemical Structure and Properties
Molecular Formula: C15H13N2O2
Molecular Weight: 253.28 g/mol
IUPAC Name: Benzoic acid, 4-(5-phenyl-2-oxazolyl)-
The compound features a benzoic acid moiety linked to a 2-oxazole ring substituted with a phenyl group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effectiveness of several benzoic acid derivatives, including 4-(5-phenyl-2-oxazolyl)-. The results demonstrated:
- Inhibition of Bacterial Growth: The compound showed notable activity against various bacterial strains, particularly Gram-positive bacteria.
- Mechanism of Action: The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of benzoic acid, 4-(5-phenyl-2-oxazolyl)- has been investigated in various cancer cell lines. Key findings include:
- Cell Proliferation Inhibition: The compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of Apoptosis: Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
A specific study reported that at a concentration of 10 µM, the compound induced apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, benzoic acid, 4-(5-phenyl-2-oxazolyl)- has shown promising anti-inflammatory effects:
- Cytokine Inhibition: The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism: The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways.
Case Studies
-
Study on Antimicrobial Properties:
- A comprehensive evaluation was performed on the antimicrobial efficacy of benzoic acid derivatives. The study highlighted that the oxazole-containing derivatives exhibited enhanced activity compared to their non-substituted counterparts.
-
Cancer Cell Line Study:
- A series of experiments conducted on various cancer cell lines demonstrated that benzoic acid, 4-(5-phenyl-2-oxazolyl)- led to a dose-dependent decrease in cell viability and increased apoptosis markers.
-
Inflammation Model:
- In vivo studies using animal models showed that treatment with the compound resulted in reduced edema and inflammatory markers in models of acute inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
